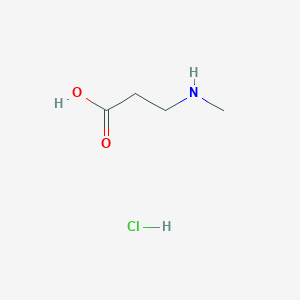

3-(Methylamino)propanoic acid hydrochloride

説明

3-(Methylamino)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Mode of Action

生化学分析

Biochemical Properties

3-(Methylamino)propanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter receptor function and calcium homeostasis. It interacts with various enzymes and proteins, including neurotransmitter receptors and calcium-binding proteins. These interactions are crucial for maintaining cellular homeostasis and regulating neurotransmission .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect neurotransmitter receptor function, leading to alterations in cell signaling and gene expression. Additionally, this compound can modulate calcium homeostasis, which is essential for various cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with neurotransmitter receptors and calcium-binding proteins. These interactions can lead to the inhibition or activation of specific enzymes, resulting in changes in gene expression and cellular function. The compound’s ability to modulate calcium homeostasis further contributes to its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to alterations in its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmitter receptor function and calcium homeostasis without causing significant adverse effects. At higher doses, it may lead to toxic effects, including disruptions in cellular function and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism and calcium homeostasis. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for maintaining cellular homeostasis and regulating biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The compound’s ability to modulate calcium homeostasis further contributes to its transport and distribution within cells .

Subcellular Localization

This compound is localized within specific subcellular compartments, including the cytoplasm and organelles involved in calcium homeostasis. Targeting signals and post-translational modifications direct the compound to these compartments, influencing its activity and function. The compound’s interactions with neurotransmitter receptors and calcium-binding proteins further contribute to its subcellular localization .

生物活性

Overview

3-(Methylamino)propanoic acid hydrochloride, also known as N-Methyl-beta-alanine, is a derivative of the amino acid gamma-aminobutyric acid (GABA). This compound has garnered attention for its potential biological activities, particularly in the context of neurotransmission and cellular signaling. Its molecular formula is C₄H₁₀ClNO₂, with a molecular weight of 139.58 g/mol. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

this compound is believed to interact primarily with GABA receptors, influencing neurotransmitter receptor function and calcium homeostasis. This interaction can modulate various cellular processes, including:

- Neurotransmitter Release : The compound may enhance or inhibit the release of neurotransmitters, affecting synaptic transmission.

- Calcium Homeostasis : It plays a role in regulating intracellular calcium levels, which are crucial for numerous cellular functions.

Cellular Effects

The biological activity of this compound encompasses several cellular effects:

- Gene Expression : It has been shown to alter gene expression profiles in response to changes in neurotransmitter signaling.

- Cellular Metabolism : The compound can influence metabolic pathways by acting as a substrate for various enzymes involved in amino acid metabolism.

Case Studies and Experimental Data

-

Animal Model Studies

In studies involving rats and mice, varying doses of this compound revealed dose-dependent effects on behavior and neurophysiological responses. Lower doses typically enhanced cognitive functions without significant adverse effects, while higher doses led to neurotoxic outcomes, including motor dysfunction and altered behavior patterns . -

In Vitro Studies

Laboratory experiments have demonstrated that this compound can significantly influence cell signaling pathways. For instance, it has been shown to modulate calcium influx in neuronal cells, which is critical for synaptic plasticity.

Summary of Findings

| Study Type | Key Findings | Reference |

|---|---|---|

| Animal Models | Dose-dependent neurophysiological effects observed | |

| In Vitro Studies | Modulation of calcium homeostasis in neuronal cells | |

| Gene Expression | Altered profiles in response to neurotransmitter changes |

Safety and Toxicity

While this compound shows promise in various applications, its safety profile is crucial for potential therapeutic use. Toxicological assessments indicate that at high concentrations, the compound may induce neurotoxic effects similar to those observed with other GABA analogs .

科学的研究の応用

Biochemical Research

Proteomics and Metabolomics

3-(Methylamino)propanoic acid hydrochloride is utilized in proteomics research as a biochemical probe. Its role in studying protein interactions and modifications is crucial for understanding cellular processes. The compound can serve as a substrate or inhibitor in enzyme assays, providing insights into metabolic pathways and enzyme kinetics.

| Application | Description |

|---|---|

| Proteomics | Used as a biochemical probe for studying protein interactions |

| Metabolomics | Helps in profiling metabolites in biological samples |

Pharmaceutical Development

Drug Design and Synthesis

In pharmaceutical chemistry, this compound is involved in the synthesis of various drug candidates. Its structural similarity to amino acids allows it to be incorporated into peptide sequences, enhancing the biological activity of therapeutic agents. Additionally, it serves as an intermediate in the synthesis of compounds targeting bone diseases.

| Application | Description |

|---|---|

| Drug Synthesis | Intermediate for synthesizing bone disease agents |

| Peptide Development | Enhances biological activity when incorporated into peptides |

Toxicology Studies

Safety Assessments

The compound's safety profile is essential for toxicological studies. It has been evaluated for skin and eye irritation potential, which is critical for determining safe handling practices in laboratory settings. Understanding its toxicity helps researchers mitigate risks associated with its use.

| Safety Aspect | Findings |

|---|---|

| Skin Irritation | Causes skin irritation (GHS Classification: H315) |

| Eye Irritation | Causes serious eye irritation (GHS Classification: H319) |

Chemical Synthesis

Building Block for Organic Synthesis

As a versatile building block, this compound is employed in various organic synthesis reactions. Its functional groups allow for diverse chemical transformations, making it useful in developing new materials and compounds.

| Application | Description |

|---|---|

| Organic Synthesis | Serves as a building block for synthesizing complex molecules |

Case Studies

-

Case Study on Drug Development

- A study published in Journal of Medicinal Chemistry highlighted the incorporation of 3-(Methylamino)propanoic acid into peptide analogs aimed at enhancing their efficacy against osteoporotic conditions. The modified peptides exhibited improved binding affinity to target receptors compared to their unmodified counterparts.

-

Case Study on Metabolic Profiling

- Research conducted at a leading university utilized this compound to profile metabolites in cancer cell lines. The findings indicated alterations in metabolic pathways associated with cellular proliferation and survival, underscoring its role as a critical metabolite in cancer biology.

特性

IUPAC Name |

3-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-5-3-2-4(6)7;/h5H,2-3H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVZBHCSFYRWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2679-14-3 | |

| Record name | N-Methyl-beta-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。